Methyl 3-bromo-5-(trifluoromethoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

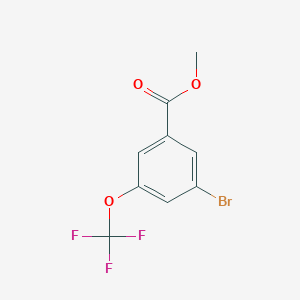

“Methyl 3-bromo-5-(trifluoromethoxy)benzoate” is a chemical compound with the CAS Number: 1306763-53-0 . It has a molecular weight of 299.04 and its molecular formula is C9H6BrF3O3 .

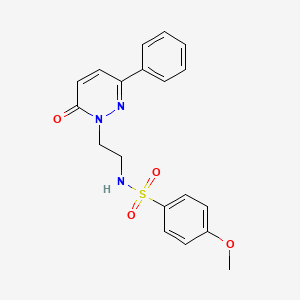

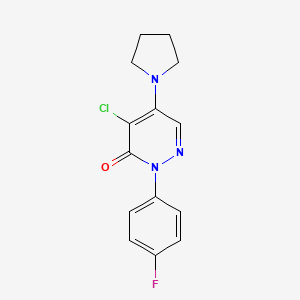

Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-5-(trifluoromethoxy)benzoate” consists of a benzoate core with a methyl group, a bromo group, and a trifluoromethoxy group attached .Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-(trifluoromethoxy)benzoate” is a liquid at room temperature . It has a molecular weight of 299.04 and its molecular formula is C9H6BrF3O3 .Scientific Research Applications

Preparation of Difluoro and Trifluoro Compounds

“Methyl 3-bromo-5-(trifluoromethoxy)benzoate” is used for the preparation of difluoro and trifluoro compounds . These compounds are often used in the development of pharmaceuticals and agrochemicals due to their unique properties.

Anticancer Research

This compound has been mentioned in the context of anticancer research . Trifluoromethoxy groups are often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates.

Material Science

In the field of material science, this compound could potentially be used in the synthesis of new materials . The presence of both bromo and trifluoromethoxy groups could make it a useful building block in the creation of complex structures.

Chemical Synthesis

“Methyl 3-bromo-5-(trifluoromethoxy)benzoate” could be used in various chemical synthesis processes . Its unique structure could make it a valuable reagent in certain reactions.

Chromatography

In chromatography, this compound could potentially be used as a standard or a tracer due to its unique chemical properties .

Analytical Research

This compound could be used in analytical research, potentially serving as a reference compound in various analytical techniques .

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3-bromo-5-(trifluoromethoxy)benzoate is a complex organic compound with the molecular formula C9H6BrF3O3 Similar compounds have been used in the preparation of difluoro and trifluoro compounds as anticancer agents , suggesting potential targets within cancerous cells.

Biochemical Pathways

Given its potential use in the synthesis of anticancer agents , it may be involved in pathways related to cell proliferation and apoptosis.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-bromo-5-(trifluoromethoxy)benzoate are not well-studied. As a small organic molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, water solubility, and interactions with metabolic enzymes .

Result of Action

If it is indeed used in the synthesis of anticancer agents , its action could result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Action Environment

The action, efficacy, and stability of Methyl 3-bromo-5-(trifluoromethoxy)benzoate can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in a dry room at normal temperature Its efficacy could be influenced by the pH and enzymatic conditions of its environment

properties

IUPAC Name |

methyl 3-bromo-5-(trifluoromethoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-6(10)4-7(3-5)16-9(11,12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCKPWPOXYIYQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-5-(trifluoromethoxy)benzoate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)

![3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2369859.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2369864.png)

![4-fluoro-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2369870.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2369872.png)